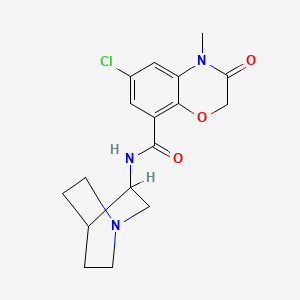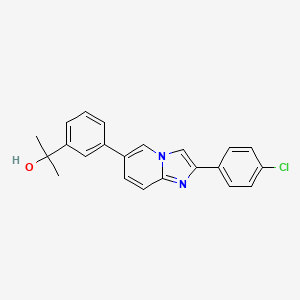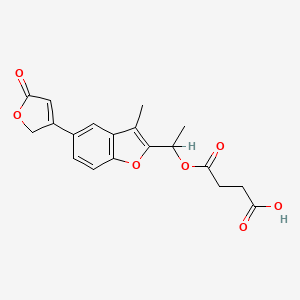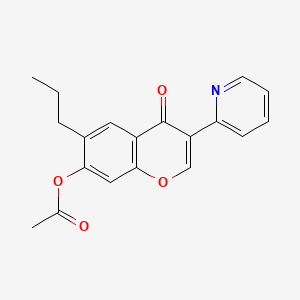
(4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions, catalysts, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties like acidity, basicity, reactivity with other substances, and stability are also analyzed.Scientific Research Applications
Synthesis and Chemical Properties :
- (4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate is involved in various synthetic processes. For example, it is used in the synthesis of 1,3,4‐oxadiazoles and pyridopyridazines through reactions with electrophilic reagents (Elnagdi et al., 1988).
- This compound has also been identified in the ethyl acetate extract of the marine fungus Penicillium sp., highlighting its presence in natural sources (Wu et al., 2010).
Quantum Chemical Studies :
- Quantum chemical investigations on molecules similar to (4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate, such as 2-pyridin-4-yl-ethylthioacetic acid, have been conducted to understand their molecular properties and electronic structures (Bouklah et al., 2012).
Synthesis of Novel Compounds and Antineoplastic Screening :
- This compound is used in novel methodologies for preparing compounds like 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones, which have potential applications in antineoplastic (anticancer) screening (Lácová et al., 2018).
Photophysical Properties Study :
- Structural manipulations of compounds related to (4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate have been investigated to understand their photophysical properties and their potential applications in various fields (Jachak et al., 2021).
Antimicrobial Screening :
- Derivatives of (4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate have been synthesized and screened for antimicrobial activity, demonstrating its potential use in medical applications (Mulwad & Satwe, 2004).
Sensor Applications :
- The compound's related ligands have been used in novel optical sensing structures, demonstrating its application in sensor technology (Li et al., 2019).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the precautions that need to be taken while handling and disposing of the compound.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound. It could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.
Please consult with a professional chemist or a reliable source for accurate information. This is a general guide and may not apply to all compounds.
properties
IUPAC Name |
(4-oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-6-13-9-14-18(10-17(13)24-12(2)21)23-11-15(19(14)22)16-7-4-5-8-20-16/h4-5,7-11H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZPOYOBXRFTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



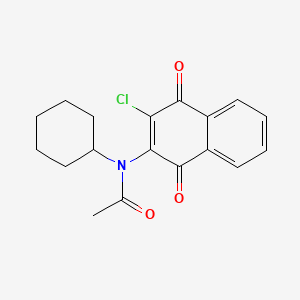
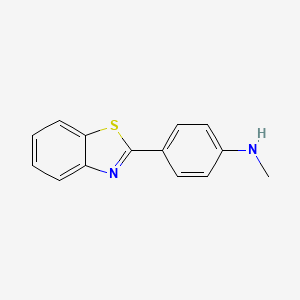
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
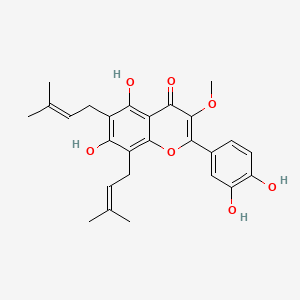
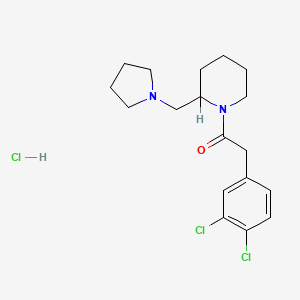
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
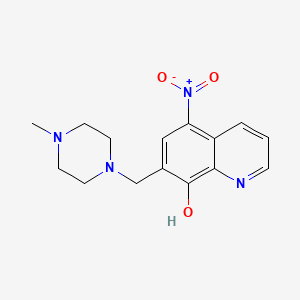
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
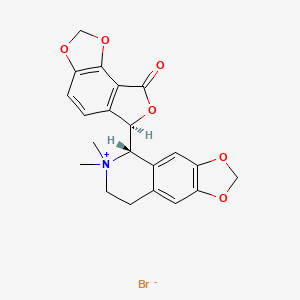
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)
